Phenyl chloroformate

説明

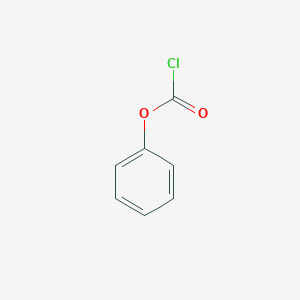

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWALFGBDFAJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5OC(O)Cl, Array, C7H5ClO2 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044403 | |

| Record name | Phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

188-189 °C | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

69 °C c.c. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.41 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90 | |

| Record name | Phenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1885-14-9 | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TND0D6D3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-28 °C | |

| Record name | PHENYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1007 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies of Phenyl Chloroformate

Classical Synthesis Routes

The traditional and widely used method for synthesizing phenyl chloroformate involves the reaction of phenol (B47542) with phosgene (B1210022).

Reaction of Phenol with Phosgene

The fundamental reaction involves the direct interaction between phenol and phosgene (COCl₂) to form this compound and hydrogen chloride (HCl) as a byproduct. chemicalbook.comchemicalbook.com This reaction is typically carried out by dissolving phenol in an inert solvent, such as chloroform (B151607) or toluene (B28343), and then introducing phosgene gas. chemicalbook.comchemicalbook.com

The reaction can be represented by the following equation:

C₆H₅OH + COCl₂ → C₆H₅OCOCl + HCl

Early methods involved introducing phosgene under cooling conditions, with the amount of phosgene being approximately equimolar to phenol. chemicalbook.comchemicalbook.com The reaction temperature is often controlled to optimize the yield and minimize side reactions. For instance, some procedures maintain the temperature between 5-10 °C during the addition of reagents. chemicalbook.comchemicalbook.com

Improvements in Yield and Purity

Over time, modifications to the classical phosgene method have been developed to enhance both the yield and purity of the resulting this compound. One approach involves the use of catalysts, such as N,N-dimethylaniline or N,N-dimethylformamide (DMF). chemicalbook.compatsnap.comgoogle.com These catalysts can facilitate the reaction and improve efficiency.

Another strategy focuses on the reaction conditions, including temperature and the order of reagent addition. For example, one patented method describes feeding phosgene to molten phenol at elevated temperatures (e.g., 100-105 °C) in the presence of a catalyst like N,N-dimethylformamide. patsnap.com This approach aims to increase the reaction rate and potentially improve yield.

Achieving high purity often involves post-reaction purification steps, such as distillation under reduced pressure. chemicalbook.compatsnap.comgoogle.com Careful control of distillation parameters allows for the separation of this compound from residual starting materials, byproducts (like diphenyl carbonate), and solvent. patsnap.comgoogle.com

Research has explored the impact of using anhydrous conditions and specific solvents on the yield and purity. google.com For instance, using an anhydrous slurry of sodium phenolate (B1203915) in solvents like toluene, followed by reaction with phosgene in the same solvent at controlled temperatures (-35 °C to +15 °C), has been shown to produce this compound in high yield and excellent purity. google.com The order of addition, specifically adding the phenolate to the phosgene solution, has also been identified as crucial for achieving high yields in some methods. google.com

Data on the yield and purity from different phosgene-based methods are presented below:

| Method Description | Catalyst | Temperature (°C) | Solvent | Reported Yield (%) | Reported Purity (%) | Reference |

| Phenol + Phosgene, cooled addition, followed by N,N-dimethylaniline addition | N,N-dimethylaniline | 5-10 | Chloroform | ~90 | Not specified | chemicalbook.comchemicalbook.com |

| Molten Phenol + Phosgene feed | N,N-dimethylformamide | 100-105 | None (molten) | Not specified | High Purity (Pure) | patsnap.com |

| Anhydrous Sodium Phenolate slurry + Phosgene solution (Phenolate added to Phosgene) | None | -35 to +15 | Toluene | High Yield | Excellent Purity | google.com |

| Phenol + Phosgene, with catalyst, followed by distillation | N,N-dimethylformamide | Not specified | Not specified | 91.5 | 99.7 | chemicalbook.com |

| Phenol + Phosgene, with catalyst, followed by distillation | Not specified | Not specified | Not specified | 94 | 99.9 | google.com |

Alternative and Greener Synthetic Approaches

Due to the highly toxic nature of phosgene, significant effort has been directed towards developing alternative and greener synthetic routes to this compound.

Utilization of Bis(trichloromethyl)carbonate (BTC)

Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, has emerged as a widely used solid alternative to gaseous phosgene. lookchem.comresearchgate.netkobe-u.ac.jpchemicalbook.comnih.goviupac.org BTC is a crystalline solid at room temperature, making it easier and safer to handle, store, and transport compared to phosgene. researchgate.netkobe-u.ac.jpnih.govgoogle.com

BTC acts as a source of phosgene equivalents, decomposing to phosgene upon reaction conditions, particularly in the presence of catalysts. researchgate.netkobe-u.ac.jpnih.govacs.org The reaction of phenol with BTC typically involves reacting phenol with BTC in a suitable solvent, often in the presence of a base catalyst. researchgate.net

The reaction can be simplified as:

3 C₆H₅OH + (CCl₃O)₂CO → 3 C₆H₅OCOCl + 3 HCl

Comparison with Phosgene Method

The utilization of BTC offers several advantages over the traditional phosgene method. The primary benefit lies in its reduced handling hazard compared to the highly toxic and volatile phosgene gas. researchgate.netkobe-u.ac.jpnih.govgoogle.com BTC is a solid, allowing for more accurate weighing and manipulation in a laboratory setting. nih.gov

Studies have indicated that the BTC method can lead to improved yields of chloroformates compared to earlier phosgene methods. researchgate.net Additionally, the BTC method can potentially avoid the generation of byproducts like diphenyl carbonate, which can be a challenge in some phosgene-based processes, and may reduce the need for large quantities of acid-binding agents and solvents, leading to less wastewater generation. patsnap.compatsnap.com

However, it is important to note that while considered safer than phosgene, BTC itself is also a toxic compound and can liberate small quantities of phosgene, requiring careful handling in a fume hood. researchgate.netkobe-u.ac.jpacs.org Some research also suggests that while BTC is easier to handle, the reaction rate with phosgene can be significantly faster in certain cases. kobe-u.ac.jp

Comparative data on yields from phosgene and BTC methods for the preparation of this compound are presented below:

| Method | Reported Yield (%) | Reference |

| Phosgene | 58 | researchgate.net |

| BTC | 88.4 | researchgate.net |

| Phosgene | ~90 | chemicalbook.comchemicalbook.com |

| BTC (Crude) | Not specified | patsnap.com |

| Phosgene | 91.5 | chemicalbook.com |

| Phosgene | 94 | google.com |

| BTC (Crude) | >98 | google.com |

Catalyst Optimization (e.g., Sodium Hydroxide (B78521) vs. Pyridine)

The choice of catalyst plays a crucial role in the synthesis of this compound using BTC. Various bases can be employed to facilitate the reaction. Research has compared the effectiveness of different catalysts, such as sodium hydroxide and pyridine (B92270). researchgate.net

Studies have shown that for the preparation of this compound using BTC, sodium hydroxide can be a more effective catalyst compared to pyridine, leading to higher yields. researchgate.net For instance, a reported procedure using sodium hydroxide as the catalyst in a dichloromethane/water biphasic system at 0-5 °C, allowing the temperature to rise to room temperature, resulted in an 88.4% yield of this compound. researchgate.net This compares favorably to a yield of 58% reported for a phosgene-based method and suggests the impact of catalyst selection on reaction efficiency when using BTC. researchgate.net

The reaction conditions, including the solvent system and temperature, are optimized in conjunction with the catalyst to achieve the best results. The use of a biphasic system with an organic solvent and an aqueous solution of the base allows for efficient reaction and work-up. researchgate.net

Data comparing the effectiveness of sodium hydroxide and pyridine as catalysts in the BTC method for this compound synthesis are presented below:

| Catalyst | Solvent System | Temperature (°C) | Reported Yield (%) | Reference |

| Sodium Hydroxide | Dichloromethane/Water | 0-5 to Room Temp | 88.4 | researchgate.net |

| Pyridine | Not specified | Not specified | Not specified | researchgate.net |

Photo-on-Demand Synthesis with Chloroform

Information regarding a photo-on-demand synthesis of this compound specifically utilizing chloroform as described in this section's heading was not found within the scope of the conducted research.

Synthesis of Substituted Phenyl Chloroformates

Substituted phenyl chloroformates, featuring various functional groups on the phenyl ring, are synthesized for diverse applications. The synthetic routes often adapt the methods used for the parent this compound.

Nitro-, dinitro-, and trinitrophenyl chloroformates are a class of substituted phenyl chloroformates that are frequently synthesized. A safe and efficient route for their preparation involves the heterogeneous reaction of the corresponding substituted phenol with phosgene dissolved in dichloromethane. researchgate.nettandfonline.comtandfonline.com This reaction is catalyzed by solid anhydrous potassium carbonate. researchgate.nettandfonline.comtandfonline.com The reaction stoichiometry is typically optimized using 2 moles of phosgene and 1 mole of potassium carbonate per mole of the starting phenol. tandfonline.com This method avoids the need for separately prepared phenolate salts or organic bases, simplifying the procedure and reducing explosion risks associated with handling salts of nitrophenols. researchgate.nettandfonline.comtandfonline.com

For the synthesis of 2,4,6-trinitrothis compound (derived from picric acid), the reaction with phosgene under these heterogeneous conditions does not proceed effectively without a phase-transfer catalyst. researchgate.nettandfonline.comtandfonline.com The addition of a phase-transfer catalyst, such as α,ω-dimethoxy poly(ethylene glycol) (PEG; M = 2 kDa), is necessary for the acylation to occur with good yield (e.g., 83%). researchgate.nettandfonline.comtandfonline.com The yields for nitro- and dinitrophenyl chloroformates using the potassium carbonate catalyzed method are generally in the range of 72-96%. researchgate.nettandfonline.comtandfonline.com

An alternative method for producing 4-nitrothis compound involves reacting 4-nitrophenol (B140041) with bis(trichloromethyl) carbonate in the presence of a basic compound. This route is considered a safer alternative to the phosgene method. google.com

Here is a summary of typical yields for the synthesis of nitro-, dinitro-, and trinitrophenyl chloroformates using the potassium carbonate catalyzed method:

| Substituted Phenol | Product | Yield (%) |

| 2-Nitrophenol | 2-Nitrothis compound | 72-96 |

| 4-Nitrophenol | 4-Nitrothis compound | 72-96 |

| 2,4-Dinitrophenol | 2,4-Dinitrothis compound | 72-96 |

| 2,4,6-Trinitrophenol | 2,4,6-Trinitrothis compound | 83 |

| Pentafluorophenol | Pentafluorothis compound | 72-96 |

Bis(this compound) derivatives containing silylene (-SiR₂-) or germylene (-GeR₂-) units can be synthesized by reacting the corresponding diphenols with a solution of phosgene in a solvent like toluene under basic conditions. tandfonline.comuc.cltandfonline.comresearchgate.net This reaction route is analogous to the synthesis of bisphenol-A bischloroformate. uc.clresearchgate.net

Examples of such derivatives include 4,4'-(dimethylsilylene)bis(this compound) and 4,4'-(dimethylgermylene)bis(this compound). uc.clresearchgate.net The structure of these bis(chloroformates) can be varied by changing the groups bonded to the silicon or germanium heteroatom, such as methyl (Me), ethyl (Et), and phenyl (Ph) groups. tandfonline.comtandfonline.com

Specific examples of synthesized bis(this compound) derivatives containing silylene or germylene units include:

4,4'-(Diethylsilylene)bis(this compound) tandfonline.comtandfonline.com

4,4'-(Ethylmethylsilylene)bis(this compound) tandfonline.comtandfonline.com

4,4'-(Diethylgermylene)bis(this compound) tandfonline.comtandfonline.com

4,4'-(Diphenylsilylene)bis(this compound) tandfonline.comtandfonline.com

4,4'-(Methylphenylsilylene)bis(this compound) tandfonline.comtandfonline.com

4,4'-(Diphenylgermylene)bis(this compound) tandfonline.comtandfonline.com

These compounds are typically characterized using spectroscopic methods such as FT-IR, ¹H, ¹³C, and ²⁹Si NMR spectroscopy, and elemental analysis. tandfonline.comuc.cltandfonline.comresearchgate.net The physical state of these bis(chloroformates) can vary, with some obtained as oils and others as white solids, depending on the specific R groups attached to the silicon or germanium atom. tandfonline.comtandfonline.com

Reaction Mechanisms and Kinetics of Phenyl Chloroformate

Solvolysis Reaction Mechanisms

The solvolysis of phenyl chloroformate has been discussed in terms of several possible reaction mechanisms, including addition-elimination, unimolecular ionization (SN1), and direct displacement (SN2). However, research strongly favors the addition-elimination pathway in a wide range of solvents. psu.edunih.govnih.govrsc.orgeurjchem.commdpi.combeilstein-journals.org

Addition-Elimination Mechanism

The addition-elimination mechanism, also known as the SAN mechanism or association-dissociation mechanism, is widely supported for the solvolysis of this compound. nih.govnih.goveurjchem.commdpi.combeilstein-journals.org This mechanism involves the initial nucleophilic addition of the solvent molecule to the carbonyl carbon, forming a tetrahedral intermediate. nih.govmdpi.combeilstein-journals.org This intermediate subsequently eliminates the leaving group (chloride ion). nih.gov

Scheme 1 illustrates the stepwise addition-elimination mechanism through a tetrahedral intermediate for chloroformate esters, including this compound. nih.govnih.govmdpi.combeilstein-journals.org

Scheme 1: Stepwise addition-elimination mechanism through a tetrahedral intermediate.

Rate-Determining Addition Step

For this compound, the addition step within the addition-elimination pathway is generally considered to be rate-determining. psu.edunih.govnih.govrsc.orgeurjchem.commdpi.combeilstein-journals.orgkoreascience.krnih.gov This is supported by several lines of evidence, including the observed sensitivities to changes in solvent nucleophilicity and ionizing power, as well as leaving group effects. psu.edursc.org The transition state for this mechanism is described as being strongly associative, with significant bond formation between the nucleophile (solvent) and the carbonyl carbon and little bond breaking of the carbon-chlorine bond. rsc.org

Studies comparing the solvolysis rates of this compound and phenyl fluoroformate have shown a fluorine-to-chlorine leaving group effect close to unity, which is consistent with the addition step being rate-determining. psu.edursc.org If the elimination of the halide were rate-determining, a significant difference in rates would be expected due to the stronger carbon-fluorine bond compared to the carbon-chlorine bond.

Unimolecular Ionization (SN1) Pathways

While the addition-elimination mechanism is dominant, the possibility of a superimposed unimolecular ionization (SN1) pathway has been considered, particularly in highly ionizing solvents. psu.edueurjchem.comresearchgate.net The SN1 mechanism would involve the rate-determining ionization of the carbon-chlorine bond to form a carbocation intermediate (specifically, an acylium ion for chloroformates), followed by rapid reaction with the solvent. eurjchem.comcdnsciencepub.com

However, studies using the extended Grunwald-Winstein equation have provided strong evidence against a significant SN1 contribution to this compound solvolysis in most solvents. psu.edueurjchem.com The observed large sensitivity to changes in solvent nucleophilicity is inconsistent with a rate-determining unimolecular ionization process. psu.edueurjchem.com Although some studies on other chloroformates suggest superimposed SN1 pathways in highly ionizing fluoroalcohol mixtures, this compound appears to primarily follow the addition-elimination route even in these solvents. eurjchem.commdpi.com

Direct Displacement (SN2) Mechanism

A direct displacement (SN2) mechanism would involve a concerted attack of the nucleophile on the carbonyl carbon and departure of the chloride leaving group in a single step. While some early studies or discussions might have considered an associative SN2-type mechanism with a transition state resembling a tetrahedral intermediate, the prevailing evidence for this compound points towards the stepwise addition-elimination mechanism with a rate-determining addition step. psu.edukoreascience.krrsc.org The characteristics observed in kinetic studies, such as solvent isotope effects and activation parameters, are more consistent with the addition-elimination pathway involving a tetrahedral intermediate than a simple concerted SN2 displacement at the acyl carbon. psu.edursc.org

Kinetic Studies and Parameters

Kinetic studies of this compound solvolysis have been instrumental in elucidating its reaction mechanism. These studies typically involve measuring the specific rates of solvolysis in various solvents and analyzing the data using linear free energy relationships, such as the extended Grunwald-Winstein equation. psu.edunih.govrsc.orgeurjchem.comkoreascience.krnih.govresearchgate.netmdpi.com

The extended Grunwald-Winstein equation (Equation 1) correlates the specific rate of solvolysis () in a given solvent with the rate in a standard solvent (), the solvent nucleophilicity (), and the solvent ionizing power (). psu.edueurjchem.com

(Equation 1) eurjchem.com

In this equation, represents the sensitivity to changes in solvent nucleophilicity, represents the sensitivity to changes in solvent ionizing power, and is a constant. eurjchem.com

For this compound, analyses using the extended Grunwald-Winstein equation in a wide variety of solvents have consistently yielded a large value (around 1.6-1.7) and a moderate value (around 0.5-0.6). psu.edursc.orgeurjchem.commdpi.comnih.govresearchgate.netmdpi.comrsc.org These values are considered characteristic of a mechanism involving rate-determining nucleophilic attack at an acyl carbon within an addition-elimination pathway. psu.edueurjchem.commdpi.combeilstein-journals.org The large value indicates a high sensitivity to solvent nucleophilicity, which is expected when the addition step is rate-determining. psu.edueurjchem.com

For example, a correlation of the specific rates of solvolysis of this compound in 21 solvents using the extended Grunwald-Winstein equation yielded and values of 1.68 ± 0.10 and 0.57 ± 0.06, respectively. psu.edursc.orgrsc.org These values are considered representative for chloroformate esters following an addition-elimination pathway with rate-determining addition. psu.edursc.org

Studies have also examined the effect of substituents on the phenyl ring on the solvolysis rates, utilizing Hammett plots to assess the electronic sensitivity of the reaction center. psu.edursc.orgrsc.org

Activation parameters, such as enthalpy of activation () and entropy of activation (), have also been determined for this compound solvolysis. rsc.orgrsc.org Large negative entropies of activation are typically observed for the solvolysis of this compound and its substituted derivatives, which is indicative of an associative mechanism with a more ordered transition state compared to the reactants, consistent with the rate-determining addition step of the addition-elimination mechanism. psu.edursc.org

Kinetic Isotope Effects

Kinetic isotope effects (KIEs) provide valuable insights into the transition state structure and the nature of bond breaking and formation during a reaction. Solvent kinetic isotope effects, particularly the ratio of solvolysis rates in water and deuterium (B1214612) oxide () or methanol (B129727) and methanol-d (B46061) (), have been studied for this compound. psu.edursc.orgmdpi.commdpi.com

For this compound, solvent isotope effects () in the range of 1.79 to 2.24 have been reported. psu.edu These values are within the range predicted for a bimolecular solvolysis that involves general-base catalysis by the solvent. psu.edu The solvent isotope effect for the methanolysis of substituted phenyl chloroformates () has been observed to be around 2.3-2.5, which also supports a bimolecular attack involving general-base catalysis. psu.edursc.orgmdpi.com

Inverse secondary kinetic isotope effects have also been observed in studies involving deuterated nucleophiles, further supporting an associative transition state. rsc.org

Activation Parameters

Studies involving activation parameters, such as enthalpy () and entropy () of activation, provide crucial information about the transition state of a reaction. For the hydrolysis of this compound, kinetic isotope effects and activation parameters suggest that nucleophilic catalysis by species like acetate (B1210297) ion and pyridine (B92270) is operative. rsc.orgrsc.org Large negative values for the entropies of activation have been observed, which is consistent with a mechanism involving a high degree of participation by the solvent in the rate-determining step, as expected for the addition step of an addition-elimination pathway. psu.edu

Influence of Solvent Polarity and Added Salts

The polarity of the solvent and the presence of added salts can significantly influence reaction rates and mechanisms. For the hydrolysis of this compound, the effect of solvent polarity and added salts indicates limited charge separation in the transition state. rsc.orgrsc.org

Studies on the effect of added salts have shown instructive results. mdpi.com The addition of sodium perchlorate (B79767) leads to modest rate increases, suggesting a positive salt effect. mdpi.com Conversely, the addition of sodium chloride results in a reduced rate, which is indicative of common-ion return, implying the involvement of free carbocations. mdpi.com The addition of azide (B81097) ion leads to decreased acid production and the formation of products resulting from azide attack. mdpi.com

Micellar aggregates can also influence the spontaneous hydrolysis of this compound. researchgate.net The reaction is strongly inhibited by the presence of micelles, and this effect can be quantitatively analyzed using the pseudophase model to determine the binding constant of the substrate to the micelles and the rate constant in the micellar pseudophase. researchgate.net The difference between the rate constant in water and that in the presence of micellized surfactant is explained in terms of the reaction mechanism and the properties of the micellar microenvironment. researchgate.net

Grunwald-Winstein Equation Analysis

The extended Grunwald-Winstein equation (Equation 1) is a powerful tool for analyzing the effect of solvent variation on reaction rates and elucidating solvolytic mechanisms. psu.edueurjchem.commdpi.org

log (k/k₀) = lN + mY + c (Equation 1) eurjchem.commdpi.org

In this equation, k is the specific rate of solvolysis in a given solvent, k₀ is the specific rate in a standard solvent (commonly 80% ethanol), l represents the sensitivity to changes in solvent nucleophilicity (N), m represents the sensitivity to changes in solvent ionizing power (Y), and c is a constant term. eurjchem.commdpi.org

The specific rates of solvolysis of this compound in a wide variety of solvents can be well correlated using the extended Grunwald-Winstein equation. psu.edumdpi.orgresearchgate.net This analysis incorporates the NT solvent nucleophilicity scale and the YCl solvent ionizing power scale. psu.edumdpi.orgresearchgate.net

The analysis of this compound solvolysis using the extended Grunwald-Winstein equation has consistently shown a high sensitivity to changes in solvent nucleophilicity (l value) and a moderate sensitivity to changes in solvent ionizing power (m value). psu.edumdpi.comresearchgate.netnih.govnih.govmdpi.com These sensitivity values are considered typical for solvent attack at an sp² hybridized carbonyl carbon involving the rate-determining formation of a tetrahedral intermediate, characteristic of an addition-elimination mechanism with the addition step being rate-determining. psu.edumdpi.commdpi.comnih.gov

Solvent Nucleophilicity Scale (NT)

The NT scale quantifies the nucleophilicity of a solvent. psu.edumdpi.org For this compound solvolysis, a very large sensitivity to changes in the NT value (l value of approximately 1.66 - 1.68) is observed. psu.edumdpi.commdpi.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.netrsc.org This large l value strongly suggests a pronounced involvement of the solvent as a nucleophile in the rate-determining step, supporting the first step of an addition-elimination mechanism being rate-determining. psu.edunih.gov

Solvent Ionizing Power Scale (YCl)

The YCl scale measures the ionizing power of a solvent, typically based on the solvolysis of 1-adamantyl chloride. psu.edumdpi.org this compound solvolysis exhibits a moderate sensitivity to changes in the YCl value (m value of approximately 0.56 - 0.57). psu.edumdpi.commdpi.orgresearchgate.netnih.govnih.govmdpi.comrsc.org This moderate m value, coupled with the high l value, is consistent with a transition state where bond formation (nucleophilic attack) is more advanced than bond breaking (departure of the chloride ion). mdpi.com

Hammett Plots and Substituent Effects

Hammett plots are used to study the effect of substituents on the reaction rates of aromatic compounds. libretexts.orgwikipedia.org For substituted phenyl chloroformates, both spontaneous and base-catalyzed hydrolyses fit a Hammett plot. rsc.orgrsc.org

Studies on substituted phenyl chloroformates have shown that electron-withdrawing substituents generally increase the reaction rate, while electron-donating substituents decrease it. rsc.orglibretexts.org However, deviations from linearity in Hammett plots, particularly for strong electron-donating groups like p-methoxy, have been observed in some studies, which could be interpreted in terms of a change in mechanism or the need for appropriate substituent constants (e.g., σ⁰ values). psu.edu The sensitivity of the reaction to substituent effects is consistent with the mechanism involving the addition step of an addition-elimination pathway being rate-determining. mdpi.com

Base-Catalyzed Reactions

This compound undergoes base-catalyzed reactions, such as hydrolysis. Studies have shown that species like acetate ion and pyridine can act as nucleophilic catalysts in the hydrolysis of this compound. rsc.orgrsc.org The kinetics of these base-catalyzed reactions can also be analyzed using Hammett plots, and the effect of solvent polarity and added salts in these reactions further supports specific transition state characteristics. rsc.orgrsc.org The importance of general-base catalysis in the solvolyses of aryl chloroformates is also indicated by large kinetic solvent isotope effects in methanol and water. nih.govnih.govmdpi.comresearchgate.net

Data Table: Grunwald-Winstein Parameters for this compound Solvolysis

| Parameter | Value (approx.) | Standard Error (approx.) | Basis |

| l | 1.66 - 1.68 | 0.06 - 0.10 | Sensitivity to solvent nucleophilicity |

| m | 0.56 - 0.57 | 0.04 - 0.06 | Sensitivity to solvent ionizing power |

Note: This table presents approximate values derived from multiple studies. Interactive features, such as sorting or filtering, would enhance data exploration in a digital format.

Data Table: Kinetic Solvent Isotope Effects (KSIE) for this compound

| Solvent System | KSIE (ksolvent/kdeuterated solvent) (approx.) |

| Water | 1.79 |

| Methanol | 2.3 - 2.5 |

Note: These are approximate KSIE values reported for this compound. Interactive features could allow for comparison across different solvent systems.

Nucleophilic Catalysis (e.g., Acetate Ion, Pyridine)

Studies have shown that the hydrolysis of this compound can be catalyzed by nucleophiles such as acetate ion (PubChem CID 175) and pyridine (PubChem CID 1049). wikipedia.orgfishersci.cafishersci.ptfishersci.fi These catalysts participate in the reaction by attacking the carbonyl carbon of this compound, forming a reactive intermediate that subsequently undergoes hydrolysis.

Kinetic investigations have provided insights into the catalytic efficiency and mechanism. For instance, the acetate-catalyzed hydrolysis of this compound exhibits a specific rate constant. fishersci.fi Research indicates that both spontaneous and pyridine-catalyzed hydrolyses of substituted phenyl chloroformates fit a Hammett plot, suggesting insights into the electronic effects of substituents on the reaction rate. fishersci.cafishersci.pt The effect of solvent polarity and added salt on the hydrolysis suggests limited charge separation in the transition state. fishersci.cafishersci.pt The aminolysis of this compound with pyridines in acetonitrile (B52724) is proposed to proceed via a stepwise mechanism involving the rate-limiting formation of a tetrahedral intermediate. nih.gov

Micellar Medium Effects on Hydrolysis

Micellar solutions, formed by the aggregation of surfactants in a solvent, can significantly impact the rate of this compound hydrolysis. These effects are attributed to the partitioning of the substrate into the micellar pseudophase and the unique microenvironment provided by the micelles. wikipedia.orgfishersci.fipollinatorhub.eucarbon-dioxide-properties.com

The spontaneous hydrolysis of this compound has been investigated in various types of micellar solutions, including those formed by ionic (cationic and anionic), zwitterionic, nonionic, and mixed surfactants. wikipedia.orgfishersci.fipollinatorhub.eufishersci.co.ukresearchgate.netnih.gov Examples of surfactants studied include tetradecyltrimethylammonium bromide (PubChem CID 14250, a cationic surfactant), sodium dodecyl sulfate (B86663) (PubChem CID 3423265, an anionic surfactant), tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (PubChem CID 84705, a zwitterionic surfactant), and tricosaoxyethylene glycol ether (PubChem CID 2724258, a nonionic surfactant). pollinatorhub.eufishersci.co.uk

In many cases, increasing the surfactant concentration leads to a decrease in the reaction rate. fishersci.fipollinatorhub.eu This effect can be quantitatively explained by considering the distribution of this compound between the aqueous and micellar pseudophases and the first-order rate constants in each phase. fishersci.fi The charge of the micelles plays a role in influencing the reaction rate, but it is not the sole factor. wikipedia.orgfishersci.fi

Studies in mixed micellar systems have also been conducted, showing that the catalytic profile can be influenced by the composition of the mixed micelles. wikipedia.org

One of the factors contributing to the micellar medium effects on hydrolysis is the characteristics of the water in the micellar interface region. The depletion of water in this region, as well as its properties differing from bulk water, can influence the reactivity of the substrate. wikipedia.orgfishersci.fipollinatorhub.euwikipedia.org This reduced water content and altered polarity within the micellar interface can lead to observed changes in the hydrolysis rate. fishersci.fi

Gas-Phase Elimination Mechanisms

In the gas phase, this compound undergoes unimolecular elimination reactions at elevated temperatures, leading to the formation of different products through competing pathways. nih.govfishersci.befishersci.ca These reactions are typically homogeneous and follow first-order kinetics. nih.govfishersci.be

Decarboxylation Pathway

One of the primary gas-phase elimination pathways for this compound is decarboxylation, which yields chlorobenzene (B131634) (PubChem CID 7964) and carbon dioxide (PubChem CID 280). nih.govfishersci.befishersci.ca The mechanism proposed for this process involves an intramolecular nucleophilic displacement of the chlorine atom through a semipolar, concerted four-membered cyclic transition state structure. nih.govfishersci.be

The kinetics of this decarboxylation have been studied, and the rate coefficient can be expressed by the Arrhenius equation. For the formation of chlorobenzene from this compound, the Arrhenius parameters determined in the temperature range of 440–480 °C and pressure range of 60–110 Torr are: log k = (14.85 ± 0.38) – (260.4 ± 5.4) kJ mol⁻¹ / (2.303 RT)⁻¹ nih.govfishersci.befishersci.ca

Decarbonylation and Chlorine Atom Migration

Another competing gas-phase elimination pathway is decarbonylation, which results in the formation of 2-chlorophenol (B165306) (PubChem CID 7245) and carbon monoxide (PubChem CID 281). nih.govfishersci.befishersci.ca This pathway involves an unusual migration of the chlorine atom to the aromatic ring. nih.govfishersci.be The proposed mechanism proceeds through a semipolar, concerted five-membered cyclic transition state type of mechanism. nih.govfishersci.be

The kinetics of the decarbonylation pathway have also been investigated. For the formation of 2-chlorophenol from this compound under the same conditions (440–480 °C, 60–110 Torr), the Arrhenius parameters are: log k = (12.76 ± 0.40) – (237.4 ± 5.6) kJ mol⁻¹ / (2.303 RT)⁻¹ nih.govfishersci.befishersci.ca

The bond polarization of the C-Cl bond is considered to be the rate-determining step in these gas-phase elimination reactions. nih.govfishersci.be

Gas-Phase Elimination Kinetics of this compound

| Product | Pathway | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k) |

| Chlorobenzene | Decarboxylation | 440–480 | 60–110 | (14.85 ± 0.38) – (260.4 ± 5.4) kJ mol⁻¹ / (2.303 RT)⁻¹ |

| 2-Chlorophenol | Decarbonylation | 440–480 | 60–110 | (12.76 ± 0.40) – (237.4 ± 5.6) kJ mol⁻¹ / (2.303 RT)⁻¹ |

Applications of Phenyl Chloroformate in Advanced Organic Synthesis

Protecting Group Chemistry for Amines

Phenyl chloroformate and its derivatives are fundamental reagents in the protection of amine functionalities in organic synthesis, particularly in the complex multi-step synthesis of peptides and other nitrogen-containing compounds. wikidot.com The protection is achieved by converting the nucleophilic amine into a less reactive carbamate (B1207046). masterorganicchemistry.com This transformation prevents the amine from participating in undesired reactions while other parts of the molecule are being modified. quimicaorganica.org

The phenyloxycarbonyl (Phoc) group, installed using this compound, serves as an effective protecting group for amines. nih.gov The choice of a specific chloroformate-based protecting group depends on the stability required and the conditions under which it needs to be removed. wikidot.com For instance, the benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to other protecting groups like Boc (acid-labile) and Fmoc (base-labile). wikidot.commasterorganicchemistry.com This orthogonality is crucial in complex syntheses where sequential deprotection of different functional groups is necessary. masterorganicchemistry.com

The general reaction for the protection of an amine with a chloroformate is as follows:

R-NH₂ + ClCOOR' → R-NHCOOR' + HCl

This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous base to neutralize the liberated HCl. wikidot.com

Production of Isocyanates and Polyurethanes

This compound plays a role in the non-phosgene route to isocyanate production. Isocyanates are key monomers in the production of polyurethanes. nih.gov The traditional method for isocyanate synthesis involves the use of highly toxic phosgene (B1210022). nih.gov Alternative, safer methods are therefore of great interest. One such method involves the thermal decomposition of carbamates, which can be synthesized from amines and chloroformates. nih.gov

For example, phenyl isocyanate can be produced through the thermal decomposition of a precursor N-phenyl carbamate. researchgate.net While the direct synthesis of isocyanates from this compound is not the primary route, the underlying chemistry of carbamate formation is a critical step in these non-phosgene pathways. nih.gov The carbamate intermediate is formed and then subjected to thermal cracking to yield the isocyanate and an alcohol. nih.gov

Polyurethanes are then formed by the reaction of these isocyanates with polyols. The versatility of the isocyanate and polyol components allows for the production of a wide range of polyurethane materials with diverse properties.

Conversion of Primary Amides to Nitriles

This compound provides a mild and efficient method for the conversion of primary amides to nitriles. semanticscholar.org This dehydration reaction is a valuable transformation in organic synthesis, as nitriles are important intermediates for the synthesis of various nitrogen-containing compounds, including carboxylic acids, amines, and heterocyclic compounds like imidazoles and triazoles. nih.gov

The reaction is typically carried out at room temperature using this compound in the presence of a base such as pyridine (B92270). This method is applicable to a wide range of primary amides, including aromatic, heterocyclic, and aliphatic carboxamides, and proceeds in high yields (typically 82-95%). A key advantage of this protocol is its chemoselectivity; for instance, α,β-unsaturated amides can be converted to the corresponding nitriles without isomerization of the double bond.

The proposed mechanism involves the activation of the amide oxygen by this compound, followed by elimination to form the nitrile. Compared to other methods for amide dehydration, the use of this compound is advantageous due to the mild reaction conditions, high yields, simple work-up procedure, and the ready availability and ease of handling of the reagent. semanticscholar.org

The following table provides examples of the conversion of primary amides to nitriles using this compound and pyridine:

| Primary Amide | Product Nitrile | Yield (%) |

| Benzamide | Benzonitrile | 95 |

| 4-Chlorobenzamide | 4-Chlorobenzonitrile | 92 |

| 4-Methoxybenzamide | 4-Methoxybenzonitrile | 94 |

| 2-Phenylacetamide | 2-Phenylacetonitrile | 88 |

| Cinnamamide | Cinnamonitrile | 90 |

Yields are for pure isolated products as reported in the literature.

Mild and General Synthetic Methods

This compound has been identified as a highly effective reagent for functional group transformations under mild conditions, avoiding the need for harsh dehydrating agents or expensive reagents. nih.gov One prominent example is the facile conversion of primary amides into nitriles. This transformation is conducted at room temperature using this compound in the presence of pyridine. The process is simple, convenient, and can be performed on a large scale under neutral conditions. The reaction proceeds efficiently in high yields, typically ranging from 82-95%, after a straightforward work-up involving extraction and column chromatography. This method stands in contrast to many others that are limited to specific types of amides or require special preparation and tedious work-up procedures. nih.gov

The general applicability of this method is demonstrated by its successful use with a variety of primary aromatic, heterocyclic, and aliphatic carboxamides. The reaction is not only efficient but also generally high-yielding, as highlighted in the table below.

Table 1: Conversion of Primary Amides to Nitriles using this compound

| Entry | Substrate (Primary Amide) | Product (Nitrile) | Yield (%) |

|---|---|---|---|

| 1 | 2,4-Dimethoxybenzamide | 2,4-Dimethoxybenzonitrile | 95 |

| 2 | 4-Methoxybenzamide | 4-Methoxybenzonitrile | 92 |

| 3 | 2-Chlorobenzamide | 2-Chlorobenzonitrile | 90 |

| 4 | 4-Chlorobenzamide | 4-Chlorobenzonitrile | 94 |

| 5 | 4-Nitrobenzamide | 4-Nitrobenzonitrile | 92 |

| 6 | Cinnamamide | Cinnamonitrile | 88 |

| 7 | Phenylacetamide | Phenylacetonitrile | 85 |

| 8 | Nicotinamide | 3-Cyanopyridine | 82 |

Data sourced from research on the preparation of nitriles from primary amides.

Chemoselectivity and Functional Group Tolerance

A significant advantage of using this compound in the synthesis of nitriles from primary amides is its high degree of chemoselectivity. The reaction conditions are mild enough to tolerate various functional groups within the substrate molecules. For instance, the conversion of α,β-unsaturated cinnamamide to cinnamonitrile proceeds efficiently without causing isomerization of the olefin, demonstrating the reagent's selectivity.

In a different context, when used as a phosgene substitute for nucleophilic substitutions on alcohols, this compound shows tolerance for a variety of functional groups, including acid-labile moieties such as tert-butyl esters and acetals.

Synthesis of Urea Compounds

This compound is a widely used and invaluable reagent for the synthesis of N,N'-unsymmetrical ureas. sigmaaldrich.com As an inexpensive, readily available, and easily handled substitute for phosgene, it is well-suited for large-scale synthesis. sigmaaldrich.com The process is typically a one-pot procedure that involves two main steps. sigmaaldrich.com

First, an amine is reacted with this compound, often in a solvent like tetrahydrofuran (THF), to produce an intermediate phenyl carbamate. sigmaaldrich.com Subsequently, a second, different amine is added to the reaction mixture, which then reacts with the carbamate intermediate to form the final unsymmetrical urea. sigmaaldrich.com The order of addition is crucial; adding the first amine to the this compound before the addition of a base like triethylamine helps to eliminate the formation of symmetrical urea byproducts. sigmaaldrich.com The reaction of the carbamate with the second amine may require heating to reflux to achieve nearly quantitative conversion. sigmaaldrich.com This method has been successfully used for the large-scale preparation of various unsymmetrical ureas. sigmaaldrich.comsigmaaldrich.com

Lewis Base Catalysis in Nucleophilic Substitutions

Recent advancements have highlighted the role of Lewis base catalysis in activating alcohols with chloroformates for nucleophilic substitutions (SN). These catalytic methods are pivotal in promoting transformations that are otherwise kinetically slow or thermodynamically unfavorable.

As a Safer Phosgene Substitute for C-Cl and C-Br Bond Formation

Phosgene is a fundamental, inexpensive acid chloride used to promote nucleophilic substitutions, but it is also a highly toxic gas. This compound has been identified as an inherently safer substitute for phosgene in the SN-type formation of C-Cl and C-Br bonds from alcohols. This application allows for the conversion of primary, secondary, and tertiary benzylic, allylic, and aliphatic alcohols into the corresponding haloalkanes. A key advantage of this system is that the phenol (B47542) byproduct can be isolated, making it feasible to recycle it back to this compound on a technical scale by reacting it with inexpensive phosgene. A comparative study has demonstrated that this compound is superior to phosgene and other substitutes for these transformations.

Catalyst Development (e.g., 1-formylpyrrolidine (B1209714), diethylcyclopropenone)

The successful use of this compound as a phosgene substitute for haloalkane generation is critically dependent on the use of specific Lewis base catalysts. The application of catalysts such as 1-formylpyrrolidine (FPyr) and diethylcyclopropenone (DEC) has been shown to be pivotal. These catalysts are essential for shifting the chemoselectivity of the reaction in favor of generating the desired haloalkane product.

C(sp³)-H Functionalization Reactions

The functionalization of C(sp³)–H bonds is a significant area of modern organic synthesis that allows for the direct modification of otherwise inert bonds, streamlining the synthesis of complex molecules. These reactions often employ transition-metal catalysts, such as palladium or cobalt, in combination with directing groups to achieve site-selectivity. While this compound is a versatile reagent in many areas of organic synthesis, its direct role or application in C(sp³)–H functionalization reactions is not documented in the researched literature.

Ni-Photoredox Catalysis

A significant advancement in C-C bond formation involves the use of dual nickel and photoredox catalysis for the functionalization of unactivated aliphatic C-H bonds. nih.gov This methodology enables the direct cross-coupling between C(sp³)-H bonds and chloroformates, offering a powerful alternative to multi-step synthetic sequences. nih.gov The reaction is hypothesized to proceed through a catalytic cycle where a Ni(0) complex undergoes oxidative addition to the chloroformate. nih.gov Concurrently, a photoredox catalyst facilitates the process, which involves the generation of a chlorine radical responsible for hydrogen atom abstraction from the alkane. nih.govnih.gov

This strategy allows for the modular installation of valuable chemical moieties from simple hydrocarbon feedstocks. nih.gov Research has demonstrated that derivatives of this compound, such as p-fluoro and p-methoxy this compound, are effective coupling partners in the C-H functionalization of substrates like cyclooctane. nih.gov The reaction proceeds under mild conditions, typically requiring the alkane as the limiting reagent, which enhances its applicability in complex molecule synthesis. nih.gov

Formation of Carbonyl Derivatives

This compound is a key reagent for synthesizing a variety of carbonyl derivatives. Chloroformates, in general, are reactive compounds that serve as precursors to esters, carbamates, and carbonates. sanjaychemindia.comwikipedia.org

The aforementioned Ni-photoredox-catalyzed C(sp³)-H functionalization provides a direct route to ester derivatives from unactivated alkanes. nih.gov This transformation is highly valuable as it converts simple hydrocarbons into more versatile carbonyl compounds. nih.gov

Beyond this, this compound reacts with amines to form carbamates and with alcohols to yield carbonate esters. wikipedia.org It also serves as a precursor for mixed anhydrides, which are particularly useful in peptide coupling reactions. sanjaychemindia.com Furthermore, it has been used in the synthesis of polymers such as poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and phenyl-(4-vinylphenyl) carbonate. sanjaychemindia.com

Synthesis of Formamidines

An unexpected and efficient route for the synthesis of N,N-dialkyl formamidines has been developed utilizing this compound in conjunction with N,N-dialkyl formamides. core.ac.ukresearchgate.net This method provides a valuable alternative to traditional methods that often require coupling agents like POCl₃ or the use of pre-formed Vilsmeier reagents. core.ac.uk

The reaction is proposed to proceed through the formation of a reactive iminium salt intermediate generated from N,N-dimethylformamide (DMF) and this compound. This intermediate then readily reacts with a primary or secondary amine to yield the corresponding formamidine. core.ac.uk The process is characterized by its mild conditions, short reaction times, and broad substrate generality. core.ac.uk

Studies have shown that this compound is a superior reagent for this transformation compared to other chloroformates like ethyl chloroformate, which gives poor yields. core.ac.uk The reaction is generally carried out by adding this compound to the N,N-dialkyl formamide, followed by the introduction of the amine substrate. core.ac.ukresearchgate.net

The scope of the reaction has been demonstrated with various amine substrates, as detailed in the table below.

Table 1. Synthesis of Various Formamidines Using this compound

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| 6-Chloro-2-aminopyrazine | N'-(6-Chloropyrazin-2-yl)-N,N-dimethylformimidamide | 94 |

| 3-Aminopyridine | N,N-Dimethyl-N'-pyridin-3-ylformimidamide | 85 |

| Aniline | N,N-Dimethyl-N'-phenylformimidamide | 96 |

| 4-Methoxyaniline | N'-(4-Methoxyphenyl)-N,N-dimethylformimidamide | 95 |

| 4-Nitroaniline | N,N-Dimethyl-N'-(4-nitrophenyl)formimidamide | 96 |

| Benzylamine | N'-Benzyl-N,N-dimethylformimidamide | 92 |

This table is generated based on data reported in the cited literature. core.ac.uk

Derivatives and Their Synthetic Applications

Synthesis of Substituted Phenyl Chloroformates

A safe and efficient method for preparing nitro-, dinitro-, and trinitrophenyl chloroformates has been developed. researchgate.net This synthesis involves the reaction of the corresponding nitrophenols with a chloroformylating agent. The resulting substituted phenyl chloroformates are important intermediates in the synthesis of various compounds.

Below is a data table summarizing the synthesis of substituted phenyl chloroformates:

| Starting Material | Product |

|---|---|

| Nitrophenol | Nitrophenyl Chloroformate |

| Dinitrophenol | Dinitrothis compound |

Carbamate (B1207046) Derivatives in Medicinal Chemistry

Carbamates are a significant class of organic compounds that are widely used in drug design and medicinal chemistry. nih.govacs.org The carbamate group can act as a stable substitute for amide bonds in peptidomimetics, enhancing metabolic stability. nih.gov this compound and its derivatives, such as p-nitrothis compound, are frequently used to synthesize carbamates by reacting with amines. nih.govacs.org This reaction provides a straightforward method for introducing the carbamate functionality into a molecule. For instance, carbamate derivatives of 4-amino-1,2,4-triazoles have been synthesized in good to excellent yields using this compound. niscpr.res.in The resulting carbamates often exhibit a range of biological activities. The use of p-nitrothis compound allows for the formation of activated carbonates, which are effective alkoxycarbonylating reagents for amines. nih.govacs.org

Polymers and Resins

This compound plays a role in the synthesis of various polymers and resins due to its ability to react with difunctional monomers to form polymer chains.

Polycarbonates are a class of thermoplastics known for their strength and transparency. essentialchemicalindustry.org One method for their synthesis involves the reaction of a bisphenol, such as bisphenol A, with a phosgene (B1210022) equivalent. essentialchemicalindustry.orguwb.edu.pl While direct use of phosgene is hazardous, this compound can serve as a precursor to diphenyl carbonate through reaction with phenol (B47542). uwb.edu.pl Diphenyl carbonate is then used in a melt-polycondensation reaction with bisphenol A to produce polycarbonate, with phenol as a recyclable byproduct. essentialchemicalindustry.orggoogle.commdpi.com This transesterification process avoids the direct handling of highly toxic phosgene. uwb.edu.pl

The incorporation of silicon and germanium into polymer backbones can impart unique properties. While direct synthesis routes for silicon- and germanium-containing polyurethanes and polycarbonates using this compound are not extensively detailed in the provided context, the fundamental reactions for forming urethanes and carbonates suggest its potential applicability. For instance, the synthesis of silicon-containing polyurethanes has been achieved through interfacial polycondensation and polyaddition reactions. amanote.comamanote.com Similarly, the synthesis of 3-aminopropyl germanes provides precursors that could potentially react with chloroformates to form germanium-containing polymers. elsevierpure.com

Hemicellulose Phenyl Carbonate for Biomass Conversion

Hemicellulose, a major component of lignocellulosic biomass, is a valuable renewable resource for the production of fuels and chemicals. nih.govnih.gov The conversion of hemicellulose often involves its breakdown into simpler sugars. nih.gov While the direct synthesis of hemicellulose phenyl carbonate is not explicitly described, the chemical modification of hemicellulose is a key strategy in biomass valorization. Such modifications could potentially facilitate its conversion into valuable bioproducts. rsc.orgusda.gov

Synthesis of Lenvatinib and its Salts

This compound is a key reagent in some synthetic routes to the anticancer drug Lenvatinib. googleapis.comjustia.com In these processes, 4-amino-3-chloro-phenol is reacted with this compound to form a phenyl carbamate intermediate. googleapis.comjustia.com This intermediate is then reacted with cyclopropylamine to yield a urea derivative, which is a crucial fragment of the Lenvatinib molecule. googleapis.comjustia.com An alternative approach utilizes 4-nitrothis compound to prepare 4-nitrophenyl cyclopropylcarbamate, which then reacts with another key intermediate to form Lenvatinib. chemicalpapers.com These methods highlight the importance of this compound and its derivatives in the synthesis of complex pharmaceutical compounds.

Analytical Methodologies and Characterization in Research

Spectroscopic Analysis (e.g., FT-IR, NMR Spectroscopy including 1H, 13C, 29Si)

Spectroscopic methods are fundamental in confirming the structure and identifying functional groups within phenyl chloroformate and related compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify characteristic vibrational modes. The infrared spectrum of this compound is available in databases, showing distinct absorption bands corresponding to its functional groups, such as the carbonyl group (C=O) and the aromatic ring. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, is extensively used for detailed structural elucidation. While specific NMR data for this compound itself were not extensively detailed in the search results, studies on related bis(this compound) compounds containing silicon or germanium have provided insights into the application of these techniques. For instance, the characterization of 4,4′-(dimethylsilylene)bis(this compound) and other silarylene or germarylene bis(chloroformates) involved FT-IR, ¹H, ¹³C, and ²⁹Si NMR spectroscopy. researchgate.net, tandfonline.com These studies report chemical shifts in the ¹H and ¹³C NMR spectra that are in agreement with the proposed structures, indicating the presence of aromatic and aliphatic protons and carbons, as well as the carbonyl carbon of the chloroformate group. tandfonline.com ²⁹Si NMR spectroscopy is specifically applied to compounds containing silicon, providing signals characteristic of the silicon environment within the molecule. researchgate.net, tandfonline.com, rsc.org, rsc.org

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage of each element present in a compound, such as carbon, hydrogen, chlorine, and oxygen in this compound. This analysis is crucial for confirming the purity and elemental composition of synthesized or studied this compound samples. Research involving the synthesis and characterization of this compound derivatives, such as bis(this compound) compounds, routinely employs elemental analysis to validate their molecular formula and purity. researchgate.net, tandfonline.com, rsc.org, researchgate.net The results obtained from elemental analysis are compared with the calculated theoretical percentages based on the molecular formula to assess the compound's purity. rsc.org

Chromatographic Techniques for Derivatization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used in conjunction with derivatization for the analysis of various compounds. While this compound itself can be an analyte, chloroformates, including 9-fluorenylmethyl chloroformate (FMOC-Cl), are frequently used as pre-column derivatization reagents to enhance the detectability of compounds like amino acids in HPLC analysis. nih.gov, nih.gov, researchgate.net, libretexts.org Derivatization chemically modifies the analyte to possess properties, such as increased UV absorption or fluorescence, that are suitable for detection by HPLC. researchgate.net, libretexts.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that, when coupled with appropriate detection methods, allows for the identification and quantification of components in a mixture. nih.gov, drdo.gov.in In the context of derivatization, analytes are reacted with a derivatizing agent, such as a chloroformate, before being injected into the HPLC system. nih.gov, researchgate.net The resulting derivatives are then separated based on their interaction with the stationary phase and the mobile phase, and detected, commonly using UV-Visible or fluorescence detectors. researchgate.net, libretexts.org Studies have compared different derivatization methods for HPLC analysis of amino acids, including those using chloroformates like FMOC-Cl. nih.gov, nih.gov These studies evaluate factors such as sensitivity, reproducibility, and matrix effects. nih.gov

Mass Spectrometry (e.g., ESI-MS, Imaging Photoelectron Photoion Coincidence Spectroscopy)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which is essential for identifying compounds and studying their fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for analyzing polar compounds. ESI-MS has been employed in research involving reactions where this compound is a reagent or product. researchgate.net

More advanced mass spectrometric techniques, such as Imaging Photoelectron Photoion Coincidence Spectroscopy (iPEPICO), have been utilized to explore the ionization and dissociative ionization of this compound and similar molecules. researchgate.net, nih.gov, psi.ch iPEPICO allows for the study of the fragmentation pathways of ionized molecules as a function of their internal energy. Research using iPEPICO on this compound (PCF) has investigated its dissociation following ionization, revealing competing fragmentation channels, including the loss of CO, Cl, and CO₂. researchgate.net The threshold photoelectron spectra of this compound have been acquired to determine ionization energies and understand the energetic landscape of its ions. researchgate.net, nih.gov The NIST WebBook also provides electron ionization mass spectral data for this compound, showing characteristic fragment ions. nist.gov

Titration Analysis

Titration analysis is a quantitative chemical analysis technique used to determine the concentration or purity of a substance by reacting it with a solution of known concentration. For this compound, titration can be used to assess its purity, often in conjunction with other methods like gas chromatography (GC). vwr.com, vwr.com Certificates of analysis for this compound may report purity determined by methods including titration. vwr.com

Titration has also been applied in studies investigating the reaction kinetics of this compound, such as its solvolysis rates in various solvents. researchgate.net, psu.edu By monitoring the consumption of this compound or the formation of a product over time using titration, researchers can determine the reaction rate and gain insights into the reaction mechanism. researchgate.net, psu.edu Studies have used titration techniques to accumulate solvolytic data for this compound in various organic mixtures. researchgate.net, psu.edu

Environmental and Safety Considerations in Academic Research

Waste Disposal Procedures

Proper disposal of waste generated from reactions involving phenyl chloroformate is essential for environmental safety justdial.com. This compound is classified as hazardous waste according to regulations like the Waste Catalogue Ordinance (AVV) dguv.de. If recycling is not possible, disposal must comply with national and local regulations dguv.de.

Regulatory Compliance